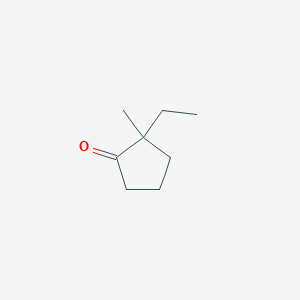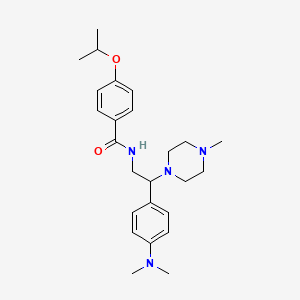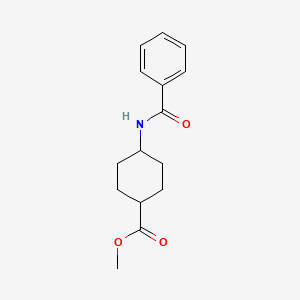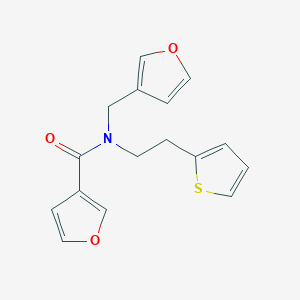
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide, also known as FETCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug development and disease treatment. FETCA belongs to the class of organic compounds known as carboxamides and is synthesized using specific methods. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FETCA.
Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Research has highlighted the synthesis of functionalized furan-carboxamides, including activities against drug-resistant bacteria, demonstrating the compound's role in developing new antibacterial agents. The synthesis involved reactions to afford N-(4-bromophenyl)furan-2-carboxamide analogues, showing significant activity against A. baumannii, K. pneumoniae, E. cloacae, and MRSA, validated through docking studies and molecular dynamics simulations (Siddiqa et al., 2022). Additionally, the synthesis of furan and thiophene derivatives has been explored, contributing to the development of novel heterocyclic compounds with potential bioactive properties (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antitumor Activity
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, demonstrating the potential of such compounds in antiviral research. The study found that specific furan-carboxamide derivatives showed potent inhibitory activity against the H5N1 virus (Yongshi et al., 2017). Furthermore, the synthesis and characterization of Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes demonstrated antimicrobial activity, emphasizing the compound's role in developing new antimicrobial agents (Arora et al., 2013).
Application in Dye-Sensitized Solar Cells
The effect of five-membered heteroaromatic linkers, such as furan, on the performance of phenothiazine-based dye-sensitized solar cells was investigated, revealing an improvement in solar energy-to-electricity conversion efficiency. This study highlights the potential of furan derivatives in enhancing the efficiency of renewable energy technologies (Kim et al., 2011).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-16(14-5-8-20-12-14)17(10-13-4-7-19-11-13)6-3-15-2-1-9-21-15/h1-2,4-5,7-9,11-12H,3,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSZQQXTGHYBRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

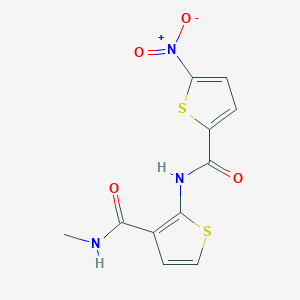
![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)
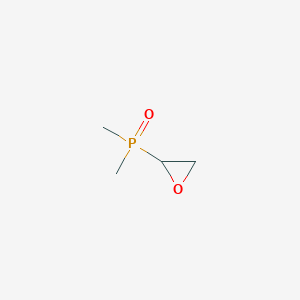
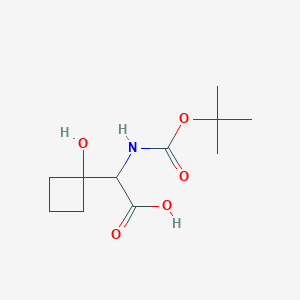
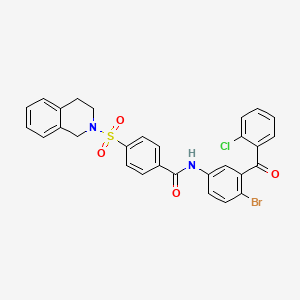

![9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride](/img/structure/B2355663.png)
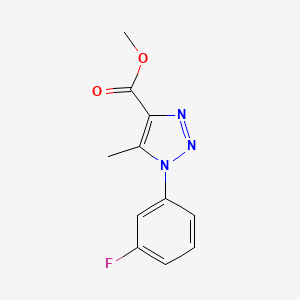
![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)
